![molecular formula C15H17NO4S2 B2470344 (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 101619-99-2](/img/structure/B2470344.png)
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Description
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have demonstrated moderate antitumor activity against malignant tumor cells. For instance, a series of related compounds showed notable antitumor effects, particularly against the UO31 renal cancer cell line, which was the most sensitive to these compounds (Horishny & Matiychuk, 2020). Additionally, other studies involving similar thiazolidinone derivatives have also indicated their potential in antitumor activity (Horishny et al., 2020).
Antimicrobial Activity
Some thiazolidinone derivatives, structurally related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized thiazolidin-4-one derivatives exhibited significant antimicrobial properties (Gouda et al., 2010). Another study on 5-arylidine derivatives of thiazolidin-4-one found that these compounds displayed noteworthy antibacterial and antifungal activities (Patel & Patel, 2012).
Corrosion Inhibition
Compounds similar to (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their potential as corrosion inhibitors. In particular, thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, showing increased inhibition efficiency with rising concentrations (Yadav et al., 2015).
Crystal Structure Studies
The crystal structure of related thiazolidinone compounds has been analyzed, providing insights into their molecular configurations. This research can be essential for understanding the properties and potential applications of these compounds (Shahwar et al., 2012).
Green Chemistry Applications
Research has also been conducted on the synthesis of thiazolidinone derivatives in a manner that conforms to green chemistry principles. This includes methods that utilize water as a reaction medium and aim for nearly quantitative yields, demonstrating an environmentally friendly approach to synthesizing these compounds (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
(E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-18-11-8-10(9-12(19-2)14(11)20-3)4-5-13(17)16-6-7-22-15(16)21/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVIMLGINJXIS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
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